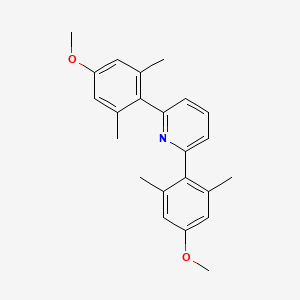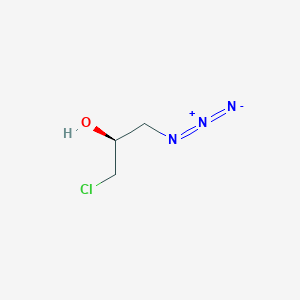
2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine is an organic compound with the molecular formula C23H25NO2 It is a derivative of pyridine, substituted with two 4-methoxy-2,6-dimethylphenyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-2,6-dimethylphenylboronic acid and 2,6-dibromopyridine.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The compound can coordinate with metal ions through its nitrogen and oxygen atoms, forming stable complexes that exhibit unique electronic and photophysical properties . In biological systems, it may interact with proteins or nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxyphenyl)pyridine: Lacks the dimethyl groups, resulting in different electronic and steric properties.
2,6-Bis(4-methoxy-3,5-dimethylphenyl)pyridine: Similar structure but with additional methyl groups, affecting its reactivity and interactions.
2,6-Bis(4-methoxy-2,6-dimethylphenyl)benzene: A benzene derivative with similar substituents but different core structure.
Uniqueness
2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and properties .
Properties
CAS No. |
697284-16-5 |
|---|---|
Molecular Formula |
C23H25NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2,6-bis(4-methoxy-2,6-dimethylphenyl)pyridine |
InChI |
InChI=1S/C23H25NO2/c1-14-10-18(25-5)11-15(2)22(14)20-8-7-9-21(24-20)23-16(3)12-19(26-6)13-17(23)4/h7-13H,1-6H3 |
InChI Key |
YAPJPGSAVCQIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=NC(=CC=C2)C3=C(C=C(C=C3C)OC)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)

![Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B12538461.png)
![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)
![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)


![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)

